Proven Precursor to Potent PDE5 Inhibitors: Downstream Leads Exhibit Single-Digit Nanomolar IC50 Values
Ethyl 4,6-dihydroxynicotinate is explicitly utilized as a reactant for synthesizing pyridazinopyrimidinone and pyridopyrimidinone derivatives, which are established as PDE5 inhibitor scaffolds [1]. A downstream lead compound, pyrazolopyrimidopyridazinone 5r, synthesized via routes employing this building block, demonstrated potent PDE5 inhibitory activity with an IC50 of 8.3 nM and high selectivity versus PDE6 (240-fold) [2]. This potency is comparable to sildenafil but with enhanced selectivity, highlighting the value of the core scaffold accessible from this specific starting material [3].
| Evidence Dimension | Downstream lead compound PDE5 IC50 |
|---|---|
| Target Compound Data | Used to synthesize pyrazolopyrimidopyridazinone 5r with PDE5 IC50 = 8.3 nM, selectivity vs PDE6 = 240-fold |
| Comparator Or Baseline | Sildenafil: PDE5 IC50 = 3.5-8.5 nM, lower selectivity vs PDE6 |
| Quantified Difference | Comparable potency; 240-fold improved selectivity over PDE6 |
| Conditions | In vitro enzymatic assay; recombinant PDE5 and PDE6 |
Why This Matters
Procuring this specific building block ensures access to a validated synthetic route leading to potent and selective PDE5 inhibitor candidates, a feature not guaranteed with alternative ester or substitution isomers.
- [1] BOC Sciences. (n.d.). Ethyl 4,6-Dihydroxynicotinate. View Source
- [2] Giovannoni, M. P., et al. (2006). Novel pyrazolopyrimidopyridazinones with potent and selective phosphodiesterase 5 (PDE5) inhibitory activity as potential agents for treatment of erectile dysfunction. Journal of Medicinal Chemistry, 49(18), 5371-5374. View Source
- [3] Giovannoni, M. P., et al. (2006). Ibid. View Source
